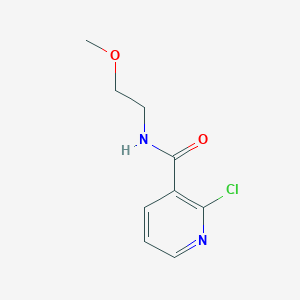

2-Chloro-N-(2-methoxyethyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-N-(2-methoxyethyl)nicotinamide is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of nicotinamide, where the amide nitrogen is substituted with a 2-methoxyethyl group and the pyridine ring is chlorinated at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(2-methoxyethyl)nicotinamide typically involves the following steps:

Starting Material: The synthesis begins with 2-chloronicotinic acid.

Esterification: The 2-chloronicotinic acid undergoes esterification with methanol to form 2-chloromethyl nicotinate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-Chloro-N-(2-methoxyethyl)nicotinamide can undergo several types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring can be substituted by various nucleophiles.

Oxidation and Reduction:

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative of the nicotinamide.

Aplicaciones Científicas De Investigación

Medicinal Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nicotinamide derivatives, including 2-Chloro-N-(2-methoxyethyl)nicotinamide. Research indicates that this compound exhibits notable activity against various pathogens. For instance, derivatives of nicotinamide have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by resistant bacterial strains .

1.2 Anti-inflammatory Effects

Nicotinamide compounds are recognized for their anti-inflammatory properties. Clinical studies demonstrate that nicotinamide can reduce inflammation in skin conditions and may be beneficial in managing acne and rosacea. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for topical formulations aimed at reducing skin irritation and promoting healing .

1.3 Skin Aging and Hyperpigmentation

Topical applications of nicotinamide have been shown to mitigate skin aging and hyperpigmentation. The compound functions as an antioxidant, protecting skin cells from oxidative stress and UV damage. Its incorporation into cosmetic formulations could enhance skin appearance and health, making it a valuable ingredient in dermatological products .

Agricultural Applications

2.1 Herbicidal Activity

Research into the herbicidal properties of nicotinamide derivatives has revealed promising results. For example, certain derivatives have demonstrated effective inhibition of weed growth, particularly against monocotyledonous species like Agrostis stolonifera (bentgrass). The herbicidal activity observed suggests that compounds like this compound could be developed into novel herbicides with lower environmental impact compared to traditional chemicals .

Biochemical Applications

3.1 NAD+ Precursor

As a derivative of nicotinamide, this compound serves as a precursor to nicotinamide adenine dinucleotide (NAD+), a critical coenzyme involved in numerous metabolic processes. Enhancing NAD+ levels is associated with improved cellular metabolism and energy production, making it relevant for research into metabolic disorders and aging .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves standard organic chemistry techniques such as acylation reactions. Understanding the structure-activity relationship (SAR) is crucial for optimizing its efficacy in various applications. Studies have shown that modifications to the nicotinamide structure can significantly influence its biological activity, guiding further research into more potent derivatives .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| MDPI Study on Antimicrobial Activity | Demonstrated effectiveness against bacterial strains at low concentrations | Potential use in pharmaceuticals |

| Clinical Trials on Skin Aging | Reduced erythema and improved skin texture with topical application | Cosmetic and dermatological products |

| Herbicidal Activity Research | Effective against specific weeds with lower toxicity | Development of eco-friendly herbicides |

Mecanismo De Acción

The mechanism of action of 2-Chloro-N-(2-methoxyethyl)nicotinamide is not well-characterized. as a nicotinamide derivative, it is likely to interact with molecular targets involved in nicotinamide metabolism or signaling pathways. The exact molecular targets and pathways would require further investigation through experimental studies .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Chloro-N-methylisonicotinamide

- 6-Chloro-N,N-dimethylnicotinamide

- 2-Chloro-N-(2-morpholinoethyl)nicotinamide hydrochloride

- 2-Chloro-N-(2-(dimethylamino)ethyl)nicotinamide hydrochloride

Uniqueness

2-Chloro-N-(2-methoxyethyl)nicotinamide is unique due to the presence of the 2-methoxyethyl group, which can impart different physicochemical properties compared to other nicotinamide derivatives. This structural variation can influence its reactivity, solubility, and potential biological activity .

Actividad Biológica

2-Chloro-N-(2-methoxyethyl)nicotinamide is an organic compound derived from nicotinamide, characterized by a chlorine atom at the 2-position of the pyridine ring and a 2-methoxyethyl substituent on the amide nitrogen. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry and agriculture.

Chemical Structure and Properties

- Molecular Formula : C9H11ClN2O2

- Molecular Weight : 202.65 g/mol

- Structural Features :

- Chlorine substitution enhances reactivity.

- The methoxyethyl group may influence solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, similar to other nicotinamide derivatives. These interactions can lead to antibacterial, antifungal, and potential anticancer effects.

Anticancer Potential

Nicotinamide derivatives have been explored for their anticancer properties. While direct evidence for this compound is sparse, the following points summarize findings from related compounds:

- Mechanism of Action : Nicotinamide influences cellular metabolism and gene expression, potentially leading to apoptosis in cancer cells .

- Clinical Relevance : Some nicotinamide derivatives have entered clinical trials, showing promise in inhibiting tumor growth through various mechanisms, including DNA interaction and cell cycle disruption .

Table 1: Biological Activities of Nicotinamide Derivatives

Synthesis and Applications

The synthesis of this compound typically involves:

- Starting Material : 2-chloronicotinic acid.

- Esterification : Reaction with methanol to form an intermediate.

- Aminolysis : Reaction with 2-methoxyethylamine under catalytic conditions.

This compound can serve as a building block for developing novel pharmaceuticals targeting nicotinic receptors or enzymes involved in nicotinamide metabolism.

Propiedades

IUPAC Name |

2-chloro-N-(2-methoxyethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2/c1-14-6-5-12-9(13)7-3-2-4-11-8(7)10/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFINLXQMMCABB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(N=CC=C1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.